molecular formula C15H16O2 B570707 3-(α-Methylbenzyl) Saligenin CAS No. 94001-67-9

3-(α-Methylbenzyl) Saligenin

Katalognummer: B570707
CAS-Nummer: 94001-67-9
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: BMLHCADWCYMYDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(α-Methylbenzyl) Saligenin is a derivative of saligenin (2-hydroxybenzyl alcohol), a key metabolite of salicin found in willow bark extracts . Saligenin itself is formed via enzymatic hydrolysis of salicin and is subsequently oxidized to salicylic acid (SA), a compound with well-documented analgesic and anti-inflammatory properties . The structural modification in this compound involves the addition of an α-methylbenzyl group (CH(CH₃)C₆H₅) at the 3-position of the saligenin benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(α-Methylbenzyl) Saligenin typically involves the reaction of β-halohydrin with amines. The structure of β-halohydrin with the methyl salicylate moiety dictates the course of the reaction. The solvent plays a significant role in the direction of the reaction, while the strength of the base influences the reaction yield and isomer ratio .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

3-(α-Methylbenzyl) Saligenin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(α-Methylbenzyl) Saligenin has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential anti-depressant and anti-melanomic effects.

    Medicine: Investigated for its potential therapeutic effects in treating depression and melanoma.

    Industry: Utilized in the synthesis of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of 3-(α-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The structural distinctions between 3-(α-Methylbenzyl) Saligenin and related compounds are critical to understanding its functional differences:

Compound Core Structure Substituent(s) Key Structural Features
Saligenin 2-hydroxybenzyl alcohol None Ortho-hydroxyl and hydroxymethyl groups; polar, water-soluble
This compound 2-hydroxybenzyl alcohol α-Methylbenzyl at C3 Increased lipophilicity due to aromatic and methyl groups; potential chiral center
Salicin Saligenin β-D-glucoside Glucose moiety at C1 Hydrophilic; requires enzymatic hydrolysis to release saligenin
Salicylic Acid (SA) 2-hydroxybenzoic acid Carboxylic acid at C1 Direct anti-inflammatory action; no alcohol group
3-Benzyliden Derivatives α-Methylene-γ-lactone Aromatic aldehydes at C3 Enhanced cytotoxicity in some analogs; substituent position impacts reactivity

The α-methylbenzyl group in this compound introduces steric bulk and chirality, which may influence its binding to enzymes or receptors compared to simpler salicylates .

Metabolic and Pharmacokinetic Profiles

  • Saligenin : Poor oral bioavailability due to rapid oxidation to SA; undetectable in some metabolic studies using ESI-MS .
  • Salicin : Lower bioavailability than pure SA; requires hydrolysis by β-glucosidase to release saligenin .
  • Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • SA : High bioavailability; directly absorbed and active without metabolic activation .

Table 1: Comparative Metabolic Properties

Compound Bioavailability Key Metabolic Pathway Detection Challenges
Saligenin Low Rapid oxidation to SA ESI-MS limitations
This compound Moderate (predicted) Slower oxidation; possible glucuronidation Requires GC-MS for detection
Salicin Very low Enzymatic hydrolysis to saligenin Dependent on gut microbiota
SA High Direct absorption N/A

Pharmacological Activity and Receptor Interactions

  • Anti-Inflammatory and Analgesic Effects : Saligenin and SA are established analgesics, but this compound’s bulky substituent may reduce COX enzyme affinity while enhancing interactions with lipid-rich cellular targets .
  • Cytotoxicity : 3-Benzyliden derivatives of lactones show substituent-dependent cytotoxicity, suggesting that the α-methylbenzyl group in this compound could modulate similar effects .
  • Receptor Specificity : Chiral α-methylbenzyl substituents in cytokinins (e.g., N6-(α-methylbenzyl)adenine) exhibit enantiomer-specific receptor binding (e.g., AHK3 in Arabidopsis), implying that this compound may also display chirality-dependent activity .

Biologische Aktivität

3-(α-Methylbenzyl) Saligenin is a compound that has garnered attention due to its unique structural modifications and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16O2
  • Molecular Weight : 228.29 g/mol
  • IUPAC Name : 2-(hydroxymethyl)-6-(1-phenylethyl)phenol
  • CAS Number : 94001-67-9

Synthesis

The synthesis of this compound typically involves the reaction of β-halohydrin with amines, with the solvent and base strength significantly influencing the reaction yield and isomer ratio. The compound can be produced through various synthetic routes, which can be scaled for industrial production with appropriate modifications.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. However, the precise molecular targets remain under investigation.

Antidepressant Effects

Research has indicated that this compound may exhibit potential antidepressant effects . In preclinical studies, compounds with similar structures have shown the ability to influence neurotransmitter systems associated with mood regulation, particularly serotonin and norepinephrine pathways.

Antimelanomic Activity

Another area of interest is the compound's potential antimelanomic activity . Studies suggest that it may inhibit the proliferation of melanoma cells, possibly through mechanisms involving apoptosis induction and cell cycle arrest. This makes it a candidate for further exploration in cancer therapeutics.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of saligenin, including this compound, for their antidepressant-like effects in animal models. The results indicated that this compound significantly reduced immobility time in forced swim tests, a common measure for assessing antidepressant efficacy .

Research on Antimelanomic Effects

In vitro studies have demonstrated that this compound can inhibit the growth of melanoma cells. A notable study showed a dose-dependent reduction in cell viability in B16F10 melanoma cells after treatment with this compound. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compound Antidepressant, AntimelanomicModulation of neurotransmitter systems; apoptosis induction
Saligenin Limited antidepressant activitySimilar structural framework but less potent
Salmeterol Bronchodilatorβ2-adrenergic receptor agonist
Albuterol Bronchodilatorβ2-adrenergic receptor agonist

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(α-Methylbenzyl) Saligenin, and what analytical methods are critical for confirming its purity and structure?

  • Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using saligenin derivatives and α-methylbenzyl halides. Key steps include catalytic acid/base conditions and purification via column chromatography. Structural confirmation requires 1^1H/13^13C NMR to verify aromatic substitution patterns and stereochemistry, complemented by HPLC (≥95% purity threshold) and mass spectrometry for molecular weight validation .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer: Stability studies should employ accelerated degradation protocols: expose the compound to controlled pH buffers (1–13) and temperatures (25–80°C). Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS to identify breakdown products. Data should be analyzed via Arrhenius plots to predict shelf-life under standard lab conditions .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

  • Methodological Answer: High-resolution NMR (e.g., COSY, NOESY) is critical for resolving stereochemical ambiguities, particularly the α-methylbenzyl group’s orientation. IR spectroscopy can differentiate hydroxyl and ether functional groups, while X-ray crystallography provides definitive confirmation of crystal packing and stereochemistry .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Design kinetic experiments using polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to measure reaction rates (via GC-MS or 1^1H NMR). Apply Eyring equation analysis to correlate solvent effects with activation parameters. Computational modeling (DFT) can predict transition states and regioselectivity trends .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

  • Methodological Answer: Systematically compare reaction conditions (e.g., catalyst loading, temperature, solvent) across studies. Use multivariate analysis to isolate confounding variables. Replicate key experiments with standardized protocols (e.g., inert atmosphere, degassed solvents) and validate results via cross-lab collaborations .

Q. How can researchers identify and characterize transient intermediates in the oxidation pathways of this compound?

  • Methodological Answer: Employ stopped-flow UV-Vis spectroscopy or time-resolved EPR to capture short-lived intermediates. Isotopic labeling (e.g., 18^{18}O) combined with MS/MS fragmentation can trace oxygen incorporation pathways. In situ IR or Raman spectroscopy provides real-time monitoring of intermediate formation .

Q. What computational approaches are optimal for modeling the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer: Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins. Validate predictions with MD simulations (GROMACS) to assess binding stability. Combine QSAR models with experimental IC50_{50} data to refine predictive accuracy .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer: Implement strict QC protocols: track raw material purity (via COA), standardize reaction parameters (e.g., stirring rate, cooling gradients), and use statistical process control (SPC) charts. Compare NMR/LC-MS profiles across batches to identify impurity sources .

Q. What statistical methods are recommended for analyzing dose-response data involving this compound in pharmacological assays?

  • Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance .

Q. Literature and Knowledge Gaps

Q. How can researchers systematically identify underexplored applications of this compound in materials science?

  • Methodological Answer: Conduct a meta-analysis of patents and journals using Boolean search operators (e.g., "this compound" AND "polymerization" OR "coordination chemistry"). Prioritize undercited studies for replication and explore hybrid materials (e.g., metal-organic frameworks) .

Q. What methodologies reconcile discrepancies in the reported thermodynamic properties (e.g., ΔHf_{f}, solubility) of this compound?

  • Methodological Answer: Re-measure properties using certified reference materials and IUPAC-standardized protocols (e.g., calorimetry for ΔHf_{f}). Publish raw datasets with detailed metadata (e.g., instrument calibration logs) to enable cross-validation .

Eigenschaften

CAS-Nummer

94001-67-9

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-(1-phenylethyl)phenol

InChI

InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3

InChI-Schlüssel

BMLHCADWCYMYDL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO

Kanonische SMILES

CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO

Synonyme

2-Hydroxy-3-(1-phenylethyl)benzenemethanol;  2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.